N'-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE
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Overview
Description
N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE is a complex organic compound that features a benzodioxin ring and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate reagents.
Introduction of Thiophene Groups: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Amide Bond Formation: The final step involves the formation of the ethanediamide linkage through amide bond formation using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Electronics: Potential use in the fabrication of electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE: Similar compounds may include other benzodioxin derivatives or thiophene-containing amides.
Uniqueness
Structural Features: The combination of benzodioxin and thiophene rings with an ethanediamide linkage is unique and may confer specific properties.
Functional Groups:
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-18(16-2-1-9-28-16)17-6-4-13(29-17)11-21-19(24)20(25)22-12-3-5-14-15(10-12)27-8-7-26-14/h1-6,9-10,18,23H,7-8,11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAWGWGQMJXRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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